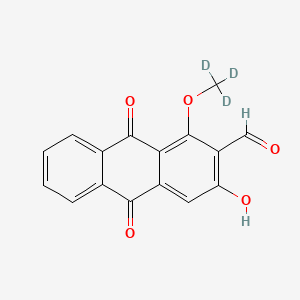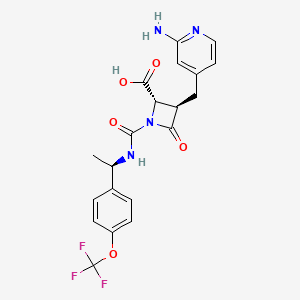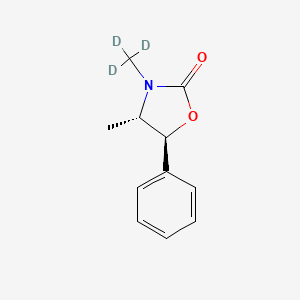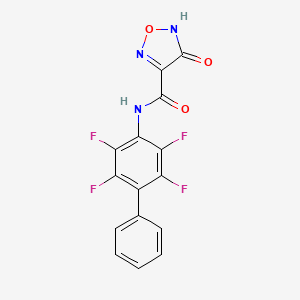
Damnacanthal-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Damnacanthal-d3 is a deuterated derivative of damnacanthal, a naturally occurring anthraquinone compoundThis compound has garnered significant interest due to its diverse pharmacological properties, including anticancer, antioxidant, and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of damnacanthal-d3 involves the incorporation of deuterium atoms into the damnacanthal molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the damnacanthal molecule are replaced with deuterium atoms using deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of deuterated reagents, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Damnacanthal-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinones.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives .
Aplicaciones Científicas De Investigación
Damnacanthal-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential anticancer properties and its ability to inhibit specific enzymes and proteins.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Mecanismo De Acción
Damnacanthal-d3 exerts its effects through several mechanisms:
Inhibition of Oncogenes: this compound inhibits the activity of oncogenes such as Ras.
Tyrosine Kinase Inhibition: It inhibits p56lck tyrosine kinase, affecting T cell chemotactic response.
NF-KB Pathway: This compound inhibits the NF-KB pathway, leading to apoptosis in cancer cells
Comparación Con Compuestos Similares
Similar Compounds
Nordamnacanthal: Another naturally occurring anthraquinone with similar anticancer properties.
2-Bromomethyl-1,3-dimethoxyanthraquinone: A synthetic analogue with potent cytotoxic activity.
1,3-Dimethoxyanthraquinone: Exhibits good cytotoxicity against cancer cell lines
Uniqueness
Damnacanthal-d3 is unique due to its deuterium labeling, which enhances its stability and allows for detailed mechanistic studies in various research fields. Its ability to inhibit multiple molecular targets and pathways makes it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C16H10O5 |
|---|---|
Peso molecular |
285.26 g/mol |
Nombre IUPAC |
3-hydroxy-9,10-dioxo-1-(trideuteriomethoxy)anthracene-2-carbaldehyde |
InChI |
InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3/i1D3 |
Clave InChI |
IPDMWUNUULAXLU-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)












